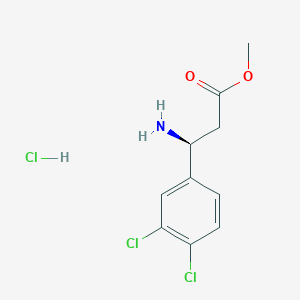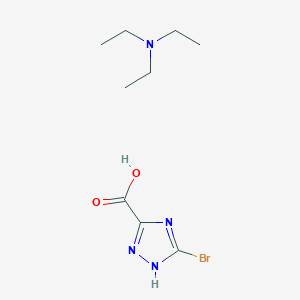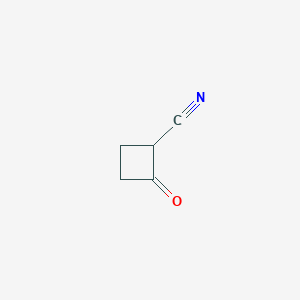
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MTP, is a pyrimidine-based compound with potential applications in the field of scientific research. It was first synthesized by a group of Japanese scientists in 2001, and since then, it has been studied for its potential applications in various areas of scientific research. 4-MTP is known to be a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). It is also known to have certain biochemical and physiological effects on the body.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has potential applications in the field of scientific research, particularly in the areas of neuroscience, pharmacology, and biochemistry. It is used as a selective inhibitor of the enzyme MAO-B, which is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. As a result, 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be used to study the effects of monoamine neurotransmitters in the brain. In addition, 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can also be used to study the effects of other drugs on the brain, as it can inhibit the breakdown of other drugs, such as amphetamine and methamphetamine.
Mechanism of Action
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a selective inhibitor of the enzyme MAO-B. MAO-B is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine binds to the active site of the enzyme and prevents it from breaking down these neurotransmitters. As a result, the levels of these neurotransmitters in the brain are increased, which can have a variety of effects, depending on the neurotransmitter.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects on the body. It has been found to have a variety of effects, depending on the neurotransmitter it is affecting. For example, it has been found to increase the levels of dopamine in the brain, which can lead to increased alertness, improved mood, and increased motivation. It has also been found to increase the levels of serotonin in the brain, which can lead to improved sleep quality and decreased anxiety.
Advantages and Limitations for Lab Experiments
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is that it is a selective inhibitor of the enzyme MAO-B, which means that it can be used to study the effects of monoamine neurotransmitters on the brain without affecting other enzymes. In addition, 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, one of the main limitations of 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is that it can only be used in laboratory experiments and not in clinical trials, as it has not been approved for use in humans.
Future Directions
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to study the effects of 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine on other neurotransmitters, such as glutamate and GABA. In addition, 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could also be studied for its potential therapeutic applications, such as the treatment of depression and anxiety. Finally, 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could also be studied for its potential use as a drug delivery system, as it has been found to be able to cross the blood-brain barrier.
Synthesis Methods
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized in a two-step process, which starts with the synthesis of the 4-methoxyphenyl-6-trimethoxyphenylpyrimidine intermediate. This intermediate is synthesized by the condensation of 4-methoxyphenyl magnesium bromide and 3,4,5-trimethoxyphenylacetaldehyde in the presence of a base, such as sodium ethoxide. The intermediate is then reacted with aniline to form 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-12(6-8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMOLWJHBKCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)





